Dual Orthogonal Reactive Sites
The target compound presents two chemically distinct, orthogonal reaction sites: a Boc‑protected aromatic amine (deprotectable with TFA) and a free carboxylic acid (directly available for amide/ester formation) . In contrast, 2-(1H-indazol-3-yl)acetic acid bears only the carboxylic acid handle, and 1‑Boc‑6‑aminoindazole bears only the protected amine . The presence of both groups eliminates two synthetic steps (amine protection and acid installation) that would be required if either comparator were used as the starting material.
| Evidence Dimension | Number of orthogonal reactive functional groups |
|---|---|
| Target Compound Data | 2 orthogonal groups (Boc‑protected 6‑amine + free 3‑acetic acid) |
| Comparator Or Baseline | 2-(1H-indazol-3-yl)acetic acid: 1 group (free 3‑acetic acid only); 1‑Boc‑6‑aminoindazole: 1 group (Boc‑protected 6‑amine only) |
| Quantified Difference | 2 vs 1 (doubles the number of directly exploitable handles) |
| Conditions | Structural analysis; no experimental assay applicable |
Why This Matters
A higher number of orthogonal handles directly reduces synthetic step‑count and total synthesis time when constructing diverse compound libraries.
